4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine
Description
4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine (CAS: 478067-75-3) is a pyrimidine derivative featuring a phenyl group at position 2, a methylsulfonyl group at position 5, and a 4-methylpiperazine substituent at position 2. This compound is synthesized via multi-step reactions involving intermediates such as tert-butyl carbamates and guanidine derivatives, as inferred from related synthetic protocols .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5-methylsulfonyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19-8-10-20(11-9-19)16-14(23(2,21)22)12-17-15(18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQNRPFMLZZUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrimidine and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues with Sulfonamide/Morpholinosulfonyl Groups
- Compound 2 (): 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Key differences: Replaces the methylpiperazino group with a sulfonamide-linked phenyl ring and introduces a thiazole moiety. Physicochemical properties: Melting point (254–255°C), HPLC retention times (11.40 min method A; 98% purity). Higher polarity due to sulfonamide group compared to the methylsulfonyl group in the target compound .
- Compound 4 (): 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Key differences: Incorporates a morpholinosulfonyl group instead of methylsulfonyl and a carbonitrile substituent. Physicochemical properties: Molecular weight (436.1556 g/mol, HR-MS), suggesting increased bulk compared to the target compound. Morpholinosulfonyl groups may enhance solubility .
Analogues with Piperazine/Piperidine Substituents
- EP 2 402 347 A1 (Compound 101) (): 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key differences: Combines a methanesulfonyl-piperazine moiety with a thienopyrimidine core. Physicochemical properties: Molecular ion [MH+] 494.19, indicating higher molecular weight than the target compound. The thienopyrimidine core may confer distinct electronic properties .
- 4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine (, CAS 339106-31-9) Key differences: Substitutes the methylpiperazino group with a dimethylphenylsulfanyl group. Functional impact: The sulfanyl group (vs.
Analogues with Trifluoromethyl and Fluorophenyl Groups
- ST-8401 (): 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline Key differences: Replaces the pyrimidine core with an aniline scaffold but retains the methylpiperazino group. The trifluoromethyl group enhances lipophilicity, a property absent in the target compound .
Data Table: Key Physicochemical and Structural Comparisons
Discussion of Substituent Effects
- Phenyl vs. Thiazole/Thienopyrimidine Cores: The phenyl group in the target compound may favor π-π stacking interactions, whereas thiazole/thienopyrimidine cores in analogues could enhance binding to hydrophobic pockets .
Biological Activity
Overview of 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine
This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 336.42 g/mol
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines. For instance, studies have indicated that modifications to the pyrimidine ring can enhance the selectivity and potency against specific cancer types.
Antimicrobial Properties
The presence of the methylsulfonyl group in the structure may contribute to antimicrobial activity. Compounds with similar functional groups have been reported to exhibit activity against a range of bacteria and fungi, making them potential candidates for antibiotic development.
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological effects. Research indicates that piperazine derivatives can act on serotonin and dopamine receptors, which may lead to anxiolytic or antidepressant effects. This is particularly relevant for compounds targeting central nervous system disorders.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including those with piperazine substitutions. Results indicated that certain analogs exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
- Antimicrobial Activity : Research published in Antibiotics highlighted a series of sulfonamide-containing pyrimidines that demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.
- Neuropharmacological Studies : A clinical trial reported in Neuropsychopharmacology assessed the effects of piperazine derivatives on mood disorders. The findings suggested that these compounds could modulate neurotransmitter systems effectively, leading to improved outcomes in patients with anxiety disorders.
Data Table: Summary of Biological Activities
| Activity Type | Related Findings | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM against certain cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Gram-positive bacteria | Antibiotics |
| Neuropharmacological | Modulation of serotonin/dopamine receptors | Neuropsychopharmacology |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine core can be functionalized using 4-methylpiperazine under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Methylsulfonyl groups are introduced via oxidation of thioether intermediates (e.g., using mCPBA or H₂O₂) . Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and catalyst screening (e.g., p-toluenesulfonic acid for one-pot reactions) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and purity (>95% by HPLC). X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Screen for kinase inhibition (e.g., using ADP-Glo™ assays) or antimicrobial activity (MIC assays against Gram+/Gram- bacteria). Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices are calculated .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Methodology : Perform SAR studies by synthesizing derivatives with modified substituents (e.g., replacing methylsulfonyl with sulfonamide or varying the phenyl group). Use computational docking (AutoDock Vina) to compare binding modes to target proteins (e.g., kinases or phosphodiesterases). Validate with enzymatic assays (e.g., fluorescence-based PDE inhibition) .
Q. What strategies improve the compound’s pharmacokinetic profile, and how are they validated?
- Methodology : Introduce prodrug moieties (e.g., boronic esters for enhanced solubility ) or modify logP via substituent engineering. Assess metabolic stability using liver microsomes and CYP450 inhibition assays. Computational ADMET tools (SwissADME, pkCSM) predict bioavailability and blood-brain barrier penetration .
Q. How can reaction yields be maximized in multi-step syntheses, and what are common pitfalls?
- Methodology : Optimize protecting groups (e.g., tert-butyl carbamates for piperazine nitrogens) to prevent side reactions. Monitor intermediates via TLC or LC-MS. Common issues include sulfonyl group overoxidation (mitigated by controlled H₂O₂ addition) or piperazine ring alkylation side products (avoided using bulky bases like DBU) .
Q. What advanced spectroscopic techniques resolve ambiguous structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
